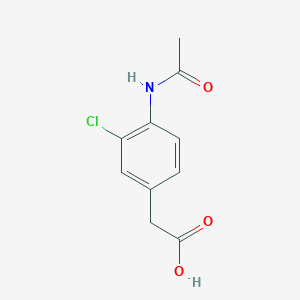
2-(3-chloro-4-acetamidophenyl)acetic acid
Cat. No. B8523027
M. Wt: 227.64 g/mol
InChI Key: UUPITOKULSDXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05859051
Procedure details


Acetic anhydride (152 mL, 1.6 moles) was added dropwise to a rapidly stirring mixture of 4-aminophenylacetic acid (195 grams, 1.3 moles) in acetic acid (600 mL) and water (250 mL) at room temperature. After a slight exotherm, the dark brown solution was stirred for one hour at room temperature. The solution was diluted with ethanol (500 mL) and water (250 mL), and a suspension of Calcium hypochlorite (340 grams, 2.3 moles) in water (1L plus 500 mL rinse) was added portionwise. The temperature rose to 50° C. and the mixture was stirred for 16 hours at room temperature. The mixture was poured into ice-water (8 L) and extracted with ethyl acetate (3×2 L). The combined extracts were washed with saturated brine, dried over magnesium sulfate and concentrated in vacuo to a small volume. Hexane was added and the resulting precipitate filtered, washed with hexane and dried to give the title compound(180 grams) as a brown solid






[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Four



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4]C(=O)C)(=O)[CH3:2].[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=1.[Cl:19][O-].[Ca+2].Cl[O-]>C(O)(=O)C.O.C(O)C>[Cl:19][C:14]1[CH:13]=[C:12]([CH2:15][C:16]([OH:18])=[O:17])[CH:11]=[CH:10][C:9]=1[NH:8][C:1](=[O:4])[CH3:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
152 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
195 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
340 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
8 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
a rapidly stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After a slight exotherm, the dark brown solution was stirred for one hour at room temperature
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added portionwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 50° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 16 hours at room temperature
|
|
Duration
|
16 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×2 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a small volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hexane was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1NC(C)=O)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
